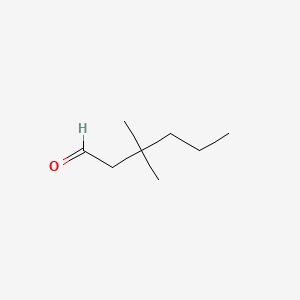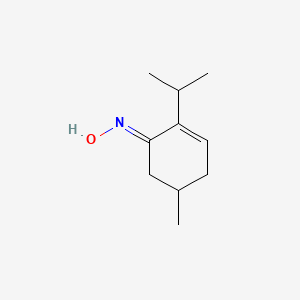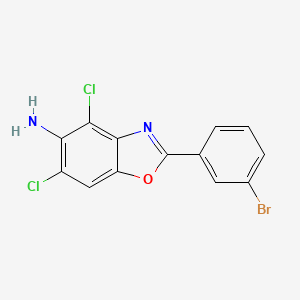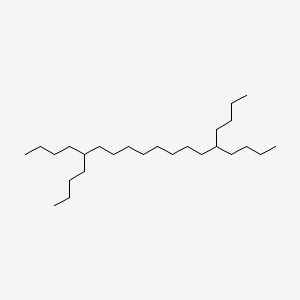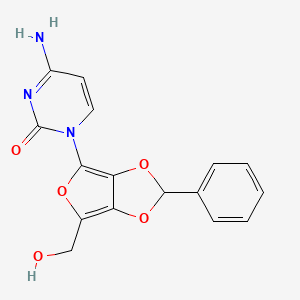
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is a heterocyclic compound belonging to the pyrazoline family. Pyrazolines are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by a pyrazoline ring substituted with a formyl group at the 4-position, a phenyl group at the 1-position, and a propyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one typically involves the cyclization of α, β-unsaturated ketones with hydrazine derivatives. One common method starts with the condensation of 4-acetyl-3-methyl-phenyl-2-pyrazolin-5-one with benzaldehyde or p-chlorobenzaldehyde. The resulting chalcones are then treated with hydrazine hydrate in hot formic acid to yield N-formyl pyrazoline derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The phenyl and propyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products:
Oxidation: 4-Carboxy-1-phenyl-3-propyl-2-pyrazolin-5-one.
Reduction: 4-Hydroxymethyl-1-phenyl-3-propyl-2-pyrazolin-5-one.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its pharmacological activities.
Industry: Utilized in the synthesis of dyes and pigments due to its stable structure and reactivity.
Wirkmechanismus
The mechanism of action of 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one involves its interaction with various molecular targets. The formyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl and propyl groups contribute to the compound’s lipophilicity, enhancing its ability to cross cell membranes and interact with intracellular targets. The pyrazoline ring can participate in electron transfer reactions, affecting cellular redox states .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one: Known for its antimicrobial properties.
4-Benzoyl-3-methyl-1-phenyl-2-pyrazolin-5-one: Used as a complexing agent for metal extraction.
Uniqueness: 4-Formyl-1-phenyl-3-propyl-2-pyrazolin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the formyl group at the 4-position allows for unique reactivity compared to other pyrazoline derivatives.
Eigenschaften
CAS-Nummer |
74037-29-9 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
5-oxo-1-phenyl-3-propyl-4H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-2-6-12-11(9-16)13(17)15(14-12)10-7-4-3-5-8-10/h3-5,7-9,11H,2,6H2,1H3 |
InChI-Schlüssel |
CCHFYVPQOPJMFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C(=O)C1C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)
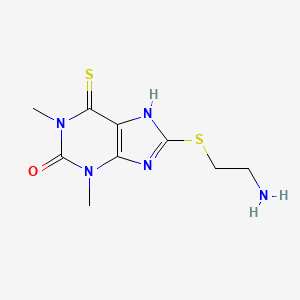
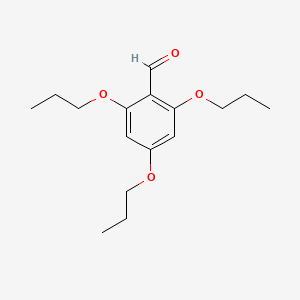

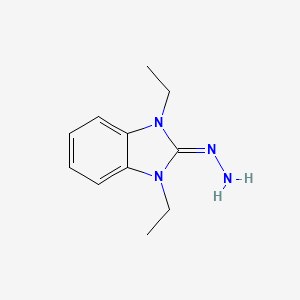
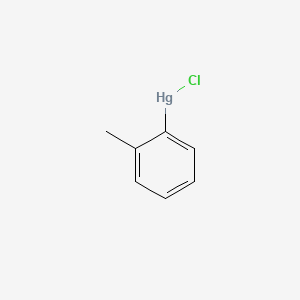
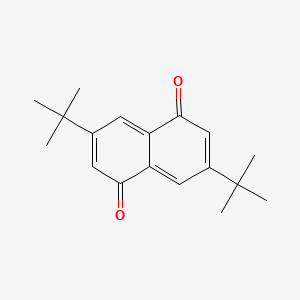
![8,9,11-Trimethyl-2,4-diazaspiro[5.5]undec-8-ene-1,3,5-trione](/img/structure/B13796458.png)
